molecular formula C105H167F3N28O28S2 B611364 Unii-pyz33ylr8A CAS No. 1383452-03-6

Unii-pyz33ylr8A

Cat. No. B611364
M. Wt: 2390.7742
InChI Key: UNDAPMUKULIMSY-HGKXDEPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THR-18 is an 18-mer peptide derived from the sequence of human plasminogen activator inhibitor 1 (PAI-1), having the ability to bind to a site of tissue plasminogen activator (tPA) distal to its catalytic site and uncouple the beneficial clot-dissolving properties of tPA from its deleterious non-fibrinolytic effects.

Scientific Research Applications

Application in Antinociception and Neurotransmitter Inhibition

Research has explored the use of Unii-pyz33ylr8A, identified as AM336, in the field of antinociception. AM336 is a novel peptidic N-type calcium channel blocker derived from the venom of the cone snail, Conus catus. It has demonstrated potent antinociceptive effects in rats and inhibits the release of pro-nociceptive neurotransmitters like substance P and glutamate in the central nervous system (Smith et al., 2002).

Role in Multidrug Resistance Reversal

Unii-pyz33ylr8A has been studied in the context of reversing multidrug resistance (MDR) in cancer therapy. SDZ PSC 833, a derivative of Unii-pyz33ylr8A, is notable for its reversal effect on MDR by modulating the MDR1 gene product, P-glycoprotein, demonstrating potential as a treatment adjunct in cancer therapy (Watanabe et al., 1995).

Influence on Gene Therapy

In gene therapy for cervical cancer, Unii-pyz33ylr8A's derivative, p21(WAF1/SDII/CIP1) gene (p21), has shown promising results. It has the ability to arrest cell growth and induce apoptosis in cancer cells, suggesting its potential role in treating cervical cancers (Tsao et al., 1999).

Impact on Xenobiotic Metabolism

Unii-pyz33ylr8A has implications in xenobiotic metabolism. The nuclear pregnane X receptor (PXR; NR1I2), which Unii-pyz33ylr8A influences, plays a crucial role in the body's defense against toxic substances. It modulates the expression of genes involved in drug metabolism, affecting the pharmacokinetics of various drugs, and is activated by various chemicals including some derivatives of Unii-pyz33ylr8A (Kliewer et al., 2002).

Application in Drug Delivery and Cancer Therapy

A probiotic-based delivery system for p8 protein, derived from Unii-pyz33ylr8A, has been developed as an anti-colorectal cancer drug. This approach focuses on targeting tumor cells while minimizing side effects, a significant advancement in cancer therapy (An et al., 2021).

Usage in Cellular Therapy for Acute Myeloid Leukemia

Unii-pyz33ylr8A is involved in developing novel therapies for acute myeloid leukemia (AML). For example, targeting CD33-positive AML cells using antibody-drug conjugates derived from Unii-pyz33ylr8A shows promise in improving treatment outcomes (Stein et al., 2015).

properties

CAS RN

1383452-03-6

Product Name

Unii-pyz33ylr8A

Molecular Formula

C105H167F3N28O28S2

Molecular Weight

2390.7742

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1

InChI Key

UNDAPMUKULIMSY-HGKXDEPLSA-N

SMILES

O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

THR-18;  THR18;  THR 18

Origin of Product

United States

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